molecular formula C4H6O B093754 1-Oxaspiro[2.2]pentane CAS No. 157-41-5

1-Oxaspiro[2.2]pentane

Cat. No.: B093754
CAS No.: 157-41-5
M. Wt: 70.09 g/mol
InChI Key: KSOGAEPLTWOWJN-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.2]pentane (CAS 157-41-5) is a highly strained spirocyclic ether that serves as a valuable and versatile building block in advanced organic synthesis . Its unique structure, featuring two fused three-membered rings sharing a single spiro carbon atom, imparts significant ring strain. This strain is a key driver of the compound's reactivity, enabling its use in the synthesis of complex molecular architectures . Researchers primarily utilize this compound for two key reactivity patterns: Lewis acid-promoted rearrangements and nucleophilic additions . Under Lewis acid catalysis, the epoxide ring can cleave, leading to a ring-expansion reaction that forms synthetically valuable cyclobutanone derivatives . Alternatively, the compound can undergo base-induced elimination to yield vinyl cyclopropanes, providing access to another class of useful intermediates . These fundamental reactivities make it a powerful tool for constructing carbocyclic frameworks. Its application has been demonstrated in the synthesis of complex natural products and pharmacologically active compounds, such as carbocyclic analogues of the antibiotic oxetanocin and the sesquiterpene α-cuparenone . This compound is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGAEPLTWOWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494825
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-41-5
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxaspiro 2.2 Pentane and Its Derivatives

Early Synthetic Approaches

Initial methods for the synthesis of 1-oxaspiro[2.2]pentanes laid the groundwork for future advancements in the field. These early strategies primarily involved the transformation of readily available starting materials.

Epoxidation of Unsaturated Cyclopropane (B1198618) Derivatives

One of the first successful syntheses of an oxaspiro[2.2]pentane system was achieved through the epoxidation of an unsaturated cyclopropane derivative. nih.gov Specifically, the reaction of a methylenecyclopropane (B1220202) with peracetic acid yielded the corresponding 1-oxaspiro[2.2]pentane. nih.gov This method proved to be quite general for substrates that could be prepared from the olefination of carbonyl compounds with cyclopropyl (B3062369) phosphonium (B103445) ylides. nih.gov

The reaction of 2,2,5,5-tetramethyl-4-isopropylidene-1-oxaspiro[2.2]pentane, for instance, is prepared by the epoxidation of its dimethylenecyclopropane precursor. researchgate.net Peracetic acid is a common epoxidizing agent used in the chemical industry. researchgate.net

Olefination Reactions of Carbonyl Compounds with Cyclopropyl Phosphonium Ylides

The substrates for the aforementioned epoxidation, the unsaturated cyclopropane derivatives, were often synthesized via olefination reactions. nih.gov The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a well-established method for forming carbon-carbon double bonds. e-bookshelf.de In this context, cyclopropyl phosphonium ylides are reacted with carbonyl compounds to generate the necessary methylenecyclopropane precursors. nih.gov This approach provides a versatile entry point to a variety of substituted methylenecyclopropanes, which can then be converted to the desired oxaspiropentanes.

Advanced and Stereoselective Synthesis Strategies

Building upon the foundational methods, more sophisticated strategies have been developed to control the stereochemical outcome of the synthesis of this compound derivatives.

Cyclopropyl Sulfoxonium Ylide Addition to Carbonyl Compounds

A widely utilized and highly diastereoselective method for synthesizing oxaspiro[2.2]pentanes is the addition of cyclopropyl sulfoxonium ylides to carbonyl compounds. nih.gov This reaction, a variation of the Corey-Chaykovsky reaction, involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular ring-closure to form the epoxide ring of the oxaspiropentane system. nih.govorganic-chemistry.org

The addition of cyclopropyl sulfoxonium ylides to cyclic carbonyl compounds has been shown to proceed with a high degree of diastereoselectivity. nih.gov Studies have revealed that the ylide addition typically occurs via equatorial attack at the carbonyl carbon. nih.gov This stereochemical preference allows for the controlled synthesis of specific diastereomers of substituted oxaspiro[2.2]pentanes. For example, the synthesis of spiro-cyclopropyl oxindoles using stabilized sulfoxonium ylides has been achieved with good diastereoselectivity. mdpi.com

Below is a table summarizing the diastereoselective synthesis of various oxaspiro[2.2]pentane derivatives.

Carbonyl CompoundYlideProduct DiastereoselectivityReference
Cyclic KetonesCyclopropyl Sulfoxonium YlideHigh (Equatorial Attack) nih.gov
3-PhenacylideneoxindoleStabilized Sulfoxonium YlideGood unibo.it

Despite the high diastereoselectivity achieved in these reactions, the development of a general and efficient enantioselective synthesis of 1-oxaspiro[2.2]pentanes remains a significant challenge. nih.gov While enantioselective epoxidation methods have been successfully applied to the synthesis of some optically active oxaspiro[2.2]pentanes, a broadly applicable enantioselective process for the cyclopropyl sulfoxonium ylide addition has not yet been realized. nih.gov The use of chiral catalysts is a potential avenue for achieving enantioselectivity in the synthesis of these spiro compounds.

Addition of Lithiated Bromocyclopropanes to Ketones

One of the established methods for constructing the this compound framework involves the addition of lithiated bromocyclopropanes to ketones. researchgate.netacs.org This approach provides a convergent pathway to these spirocyclic ethers. The reaction proceeds via the nucleophilic attack of the lithiated cyclopropane species on the carbonyl carbon of the ketone, followed by an intramolecular substitution to form the epoxide ring.

The general scheme for this reaction is as follows: A 1-bromo-1-lithiocyclopropane, generated in situ, reacts with a ketone to form a lithium alkoxide intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the bromide ion, leading to the formation of the this compound ring system. acs.org This method has been utilized for the synthesis of various substituted oxaspiropentanes.

Reactions of Diazocompounds with Ketones (e.g., diazocyclopropane)

The reaction of diazocompounds, particularly diazocyclopropane, with ketones represents another synthetic route to 1-oxaspiro[2.2]pentanes. researchgate.netrsc.org Diazocyclopropane, which can be generated in situ, reacts with ketones to yield oxaspiropentanes. researchgate.net However, the reaction can also lead to ring-expansion products, such as cyclobutanones, depending on the reaction conditions and the structure of the ketone. researchgate.netacs.orgrsc.org

For instance, the reaction of diazocyclopropane with certain steroidal ketones has been shown to produce spirocyclopropane derivatives. rsc.org In some cases, the initially formed oxaspiropentane can rearrange to the more stable cyclobutanone (B123998). researchgate.netacs.org For example, 1,1-difluoroacetone (B1306852) reacts with in situ generated diazocyclopropane to afford the stable 2-(difluoromethyl)-2-methyloxaspiropentane in approximately 50% yield. These resulting oxaspiropentanes can then be selectively rearranged to cyclobutanones upon heating or in the presence of lithium iodide. researchgate.net

Reactions Involving Singlet Oxygen with Bicyclopropylidene

The reaction of singlet oxygen with bicyclopropylidene offers a photochemical method for the synthesis of this compound. researchgate.netthieme-connect.de In contrast to methylenecyclopropane, which undergoes a different reaction pathway, bicyclopropylidene reacts with singlet oxygen to form the corresponding epoxide. thieme-connect.descispace.com This reaction is a [2+2] cycloaddition of singlet oxygen to one of the double bonds of bicyclopropylidene, directly yielding the this compound ring system. The resulting endoperoxide can then be converted to the desired product. nih.gov

Selenone Additions to Ketones

The addition of selenones to ketones provides another avenue for the synthesis of oxaspiro[2.2]pentane derivatives. researchgate.netresearchgate.net Selenones can be prepared by the oxidation of selenides. researchgate.net These reagents react with ketones in a manner analogous to sulfur ylides, leading to the formation of epoxides. This method has been noted as one of the several approaches developed for the synthesis of oxaspiropentanes. researchgate.net

Asymmetric Epoxidation Techniques

The development of asymmetric epoxidation methods has provided access to enantiomerically enriched 1-oxaspiro[2.2]pentanes, which are valuable chiral building blocks. nih.gov

Jacobsen's Conditions

Jacobsen's catalyst, a chiral manganese(III)-salen complex, is a well-established reagent for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method has been applied to the synthesis of optically active this compound derivatives. For example, in the total synthesis of (+)-equilenin, a naphthalene (B1677914) derivative was epoxidized using Jacobsen's conditions. However, the resulting oxaspiro[2.2]pentane intermediate was unstable under the reaction conditions and rearranged directly to the corresponding cyclobutanone. nih.gov The catalyst is typically used in catalytic amounts, and the oxygen atom is transferred from an oxidant like chlorine bleach. wikipedia.org The stereoselectivity arises from the C2 symmetric chiral ligand. wikipedia.orgyoutube.com

Catalyst System Substrate Type Key Features Reference
Jacobsen's Catalyst (Mn(III)-salen)Unfunctionalized alkyl- and aryl-substituted alkenesEnantioselective, uses a chiral ligand, complementary to Sharpless epoxidation. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst in conjunction with a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate), to achieve asymmetric epoxidation. organic-chemistry.orgsigmaaldrich.com This method has been shown to be effective for the epoxidation of various alkenes, including those that are precursors to 1-oxaspiro[2.2]pentanes. nih.govorganic-chemistry.org In the synthesis of (+)-equilenin, Shi epoxidation was attempted, but it resulted in low optical purity which could not be improved by altering the solvent or catalyst loading. nih.gov The active epoxidizing species is believed to be a chiral dioxirane (B86890) generated in situ from the ketone and Oxone. organic-chemistry.org

Catalyst System Oxidant Substrate Scope Reference
Fructose-derived chiral ketoneOxone or Hydrogen Peroxidetrans-Alkenes and some cis-alkenes organic-chemistry.orgsigmaaldrich.com

DMDO (Dimethyldioxirane)

Dimethyldioxirane (DMDO) is a powerful, yet mild and neutral, epoxidizing agent. orgsyn.orgnih.gov It is particularly useful for the epoxidation of sensitive substrates due to the neutral reaction conditions. orgsyn.org DMDO can be prepared from acetone (B3395972) and Oxone. orgsyn.orgnih.gov The epoxidation of methylenecyclopropanes with DMDO provides a direct route to 1-oxaspiro[2.2]pentanes. nih.govwikipedia.org For example, 1,4-dioxaspiro[2.2]pentane derivatives have been synthesized by the epoxidation of the corresponding allene (B1206475) with DMDO. nih.gov

Reagent Preparation Advantages Reference
Dimethyldioxirane (DMDO)From acetone and OxoneMild, neutral conditions, suitable for sensitive substrates. orgsyn.orgnih.gov

Utilization of Diazo Sulfur Ylides (e.g., Ph2SCN2) for Spiro-Center Formation

A more recent and innovative approach to the synthesis of spiro-compounds, including the highly strained (oxa)spiro[2.2]pentane framework, involves the use of diazo sulfur ylides, such as Ph2SCN2. researchgate.net This reagent uniquely combines the reactivity of both a sulfur ylide and a diazo compound, allowing for the sequential or single-step installation of a C(sp³)-atom to create a spiro-center. researchgate.net This method enables the formation of new C-C and C-X (where X is O or N) bonds around the newly introduced carbon atom. researchgate.net The versatility of this reagent has been demonstrated in its ability to access complex and strained frameworks, including those containing the oxaspiro[2.2]pentane moiety, without the need for transition metal catalysis. researchgate.net

Synthesis of Oxaspiro Monomers for Ring-Opening Polymerization via Transesterification

Oxaspiro monomers are valuable precursors for the synthesis of polymers that exhibit low shrinkage or even expansion upon polymerization, a desirable property in applications such as dental composites. nih.govresearchgate.net One method for the synthesis of these monomers is through a transesterification reaction. researchgate.net For example, 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane (DMTOSU), a double ring-opening monomer, has been synthesized via a transesterification reaction catalyzed by distannoxane. researchgate.net While this specific example leads to a larger spiro system, the principle of using transesterification to create spirocyclic monomers that can undergo ring-opening polymerization is a relevant strategy in the broader context of oxaspiro chemistry. nih.govtaylorfrancis.comfrontiersin.org

Specific Substituted this compound Syntheses

The synthesis of substituted this compound derivatives has been an area of significant research interest due to the unique reactivity of the strained spirocyclic system, which makes them valuable intermediates in organic synthesis. Various methodologies have been developed to introduce a range of substituents onto the this compound core, enabling access to a diverse array of complex molecules.

One of the most general and effective methods for synthesizing substituted 1-oxaspiro[2.2]pentanes is the epoxidation of the corresponding substituted methylenecyclopropanes. This transformation is often accomplished using peroxy acids, such as peracetic acid. nih.gov The diastereoselectivity of this epoxidation can be influenced by the presence of directing groups on the starting material. nih.gov

A highly diastereoselective approach involves the reaction of cyclopropyl sulfoxonium ylides with carbonyl compounds. nih.gov This method has proven to be robust for the synthesis of a variety of substituted 1-oxaspiro[2.2]pentanes. Furthermore, enantioselective epoxidation techniques have been successfully employed to prepare optically active this compound derivatives. nih.gov

The Simmons-Smith cyclopropanation of allenamides has also emerged as a direct route to amido-substituted spiro[2.2]pentanes. rsc.org While this reaction can be efficient, the diastereoselectivity may be low for unsubstituted allenamides. rsc.org However, with α-substituted allenamides, the diastereoselectivity can be significantly improved. rsc.org

The following subsections detail specific examples of the synthesis of substituted this compound derivatives, highlighting the diversity of synthetic strategies and the range of accessible substitution patterns.

Synthesis of Alkyl-Substituted 1-Oxaspiro[2.2]pentanes

The introduction of alkyl groups onto the this compound skeleton has been achieved through various synthetic routes. For instance, the synthesis of 2-methyl-1-oxaspiro[2.2]pentane derivatives can be accomplished through the oxidation of the corresponding methyl-substituted methylenecyclopropane. The resulting 2-methyl-1-oxaspiro[2.2]pentane can be further functionalized, for example, by oxidation to yield 1-(2-methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one.

Another example involves the condensation of a methylated cyclopropyl sulfonium (B1226848) ylide with cyclopentanone (B42830), which leads to the formation of an oxaspiropentane intermediate that can be subsequently rearranged. researchgate.net The synthesis of more complex alkyl-substituted derivatives, such as ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate, has also been reported. chemsynthesis.com

Derivative Starting Material Key Reagents/Method Notes
1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one2-Methyl-1-oxaspiro[2.2]pentaneOxidation (e.g., potassium permanganate, chromium trioxide)The starting material is oxidized to the corresponding ketone.
2-Methyl-1-(1'-cyclopentenyl)cyclopropanolCyclopentanoneMethylated cyclopropyl sulfonium ylide, followed by ring openingAn oxaspiropentane is formed as an intermediate. researchgate.net
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylateNot specifiedNot specifiedA known derivative of this compound. chemsynthesis.com
2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentaneNot specifiedNot specifiedA fluorinated derivative of this compound. nih.gov

Synthesis of Aryl-Substituted 1-Oxaspiro[2.2]pentanes

Aryl-substituted 1-oxaspiro[2.2]pentanes are valuable intermediates, notably demonstrated in the total synthesis of natural products like α-cuparenone. nih.gov The synthesis of these derivatives can be achieved through the enantioselective epoxidation of an aryl-substituted methylenecyclopropane using Sharpless epoxidation conditions. nih.gov This method allows for the preparation of optically active aryl-substituted 1-oxaspiro[2.2]pentanes, which can then be rearranged to form other valuable carbocyclic structures. nih.gov

Derivative Starting Material Key Reagents/Method Outcome
Aryl-substituted this compoundAryl-substituted cyclopropeneSharpless epoxidationYielded an optically active oxaspiro[2.2]pentane intermediate for the synthesis of α-cuparenone. nih.gov

Synthesis of Amido-Substituted 1-Oxaspiro[2.2]pentanes

The synthesis of amido-spiro[2.2]pentanes can be directly achieved via the Simmons-Smith cyclopropanation of allenamides. rsc.org This reaction provides a straightforward route to these nitrogen-containing spirocycles. The diastereoselectivity of the reaction is dependent on the substitution pattern of the allenamide precursor. While unsubstituted allenamides result in low diastereoselectivity, the use of α-substituted allenamides can lead to significantly improved diastereomeric ratios. rsc.org This methodology has also provided access to structurally interesting amido-methylenecyclopropanes as byproducts of mono-cyclopropanation. rsc.org

Reaction Starting Material Key Reagents Key Finding
Simmons-Smith CyclopropanationAllenamidesDiiodomethane, DiethylzincProvides direct access to amido-spiro[2.2]pentanes with variable diastereoselectivity. rsc.org

Reactivity Profiles and Reaction Mechanisms of 1 Oxaspiro 2.2 Pentane

General Modes of Reactivity and Driving Forces

1-Oxaspiro[2.2]pentane is a highly strained bicyclic ether, a structural feature that dictates its reactivity. The molecule consists of two three-membered rings, a cyclopropane (B1198618) and an epoxide, sharing a single carbon atom. This arrangement results in significant bond angle distortion and inherent ring strain, making the molecule susceptible to various chemical transformations. nih.gov

Epoxide C-O Bond Cleavage

A primary mode of reactivity for this compound involves the cleavage of the epoxide's carbon-oxygen (C-O) bonds. nih.gov Due to the polarization of the C-O bonds and the high ring strain, the carbon atoms of the epoxide ring are electrophilic and thus susceptible to attack by nucleophiles. youtube.com This cleavage can be initiated by either acid-mediated processes or through nucleophilic addition. nih.gov In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, creating a good leaving group. This is followed by the breaking of a C-O bond, leading to the formation of a carbocation-like intermediate. libretexts.org The high degree of strain in the three-membered epoxide ring makes it significantly more reactive than other cyclic ethers under these conditions. youtube.comlibretexts.org

Strain Energy Release as a Driving Force for Transformations

The significant ring strain within the this compound system is a major driving force for its chemical reactions. nih.gov The molecule's structure deviates significantly from ideal tetrahedral or trigonal geometries, with bond angles being severely distorted. Chemical transformations that lead to the opening of one or both of the three-membered rings are energetically favorable as they relieve this inherent strain. nih.gov

Acid-Mediated and Lewis Acid-Catalyzed Rearrangements

Rearrangement to Cyclobutanone (B123998) Derivatives

The acid-induced rearrangement of this compound and its derivatives is a well-established method for the synthesis of cyclobutanones. thieme-connect.de This transformation can be catalyzed by both Brønsted and Lewis acids. For instance, the parent this compound, which can be synthesized by the epoxidation of methylenecyclopropane (B1220202), undergoes a facile and often exothermic conversion to cyclobutanone in the presence of a catalytic amount of lithium iodide. thieme-connect.de

The choice of Lewis acid can influence the product distribution and yield. In the case of substituted 1-oxaspiro[2.2]pentanes, different Lewis acids such as lithium iodide, lithium perchlorate, and lithium triflate have been shown to effect the rearrangement, with varying ratios of the resulting isomeric cyclobutanones. thieme-connect.de For example, the rearrangement of 1,1-dimethyl-2-methylenecyclopropane derived oxaspiropentane yields a mixture of 2,2-dimethylcyclobutanone and 3,3-dimethylcyclobutanone, with the ratio depending on the specific Lewis acid used. thieme-connect.de The reaction proceeds through a stabilized cyclopropylcarbinyl cation intermediate, which then undergoes a pinacol-like rearrangement to the corresponding cyclobutanone. nih.gov This process is favorable due to the release of ring strain and the formation of the stable carbonyl group. nih.gov

Catalysts for Rearrangement to Cyclobutanone Derivatives
Starting MaterialCatalystProduct(s)Reference
This compoundLithium Iodide (LiI)Cyclobutanone thieme-connect.de
Oxaspiropentane from 1,1-dimethyl-2-methylenecyclopropaneLithium Iodide (LiI)2,2-dimethylcyclobutanone and 3,3-dimethylcyclobutanone (1:7.5 ratio) thieme-connect.de
Oxaspiropentane from 1,1-dimethyl-2-methylenecyclopropaneLithium Perchlorate (LiClO4)2,2-dimethylcyclobutanone and 3,3-dimethylcyclobutanone (1:10 ratio) thieme-connect.de
Oxaspiropentane from 1,1-dimethyl-2-methylenecyclopropaneLithium Triflate (LiOTs)2,2-dimethylcyclobutanone and 3,3-dimethylcyclobutanone (1:15 ratio) thieme-connect.de

Formation of Cyclopentanone (B42830) Products

While the rearrangement to cyclobutanones is the more common pathway, the formation of cyclopentanone derivatives from related spirocyclic systems has been observed, particularly from 1-oxaspiro[2.3]hexanes. nih.gov This ring expansion is also driven by the release of ring strain and is facilitated by the presence of stabilizing groups, such as an aryl group, on the ring system. nih.gov The formation of a cyclopentanone from a this compound system directly is less documented. However, a multi-step sequence involving a Trost annulation procedure utilizing a this compound derivative can lead to the formation of a cyclopentanone. nih.gov In this sequence, the oxaspiropentane is first converted to a vinyl cyclopropane, which upon flash-vacuum-pyrolysis yields a cyclopentanone as its silyl (B83357) enol ether. nih.gov

Mechanistic Details of Thermal and Solvolytic Transformations

The thermal and solvolytic reactions of this compound derivatives also lead to rearranged products. For example, the thermolysis of 2,2,5,5-tetramethyl-4-isopropylidene-1-oxaspiro[2.2]pentane results in the formation of 2-isopropylidene-3,3,4,4-tetramethylcyclobutanone and an acyclic ketone, 2,5-dimethyl-4-isopropylidenehex-5-en-3-one. researchgate.net Solvolysis of this compound yields the same ketones, and under milder conditions, an allenic alcohol, 2,5-dimethyl-4-isopropenyl-2,3-hexadien-5-ol, is also formed, which can be converted to the acyclic ketone in the presence of acid. researchgate.net The mechanisms of these transformations are discussed in the context of related systems, suggesting the involvement of carbocationic intermediates. researchgate.net The rearrangement to the cyclobutanone is a result of the aforementioned strain-driven process, while the formation of the acyclic products likely proceeds through alternative ring-opening pathways of the strained spirocyclic system.

Nucleophilic Addition Reactions of this compound

The high degree of ring strain in this compound makes it susceptible to a variety of nucleophilic addition reactions. These reactions are often characterized by the opening of the highly strained three-membered epoxide ring, leading to the formation of more stable products. The regioselectivity and the nature of the final product are highly dependent on the nucleophile, reaction conditions, and the substitution pattern of the this compound core.

Regioselectivity of Epoxide Ring Opening

The ring-opening of unsymmetrical epoxides can proceed via two different pathways, leading to regioisomers. In the case of this compound and its derivatives, nucleophilic attack can occur at either the spiro carbon or the methylene (B1212753) carbon of the epoxide ring.

Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. d-nb.info For substituted 1-oxaspiro[2.2]pentanes, this typically means the nucleophile will attack the methylene carbon, leading to the formation of a cyclobutanol (B46151) derivative after rearrangement.

Under acidic conditions , the epoxide oxygen is first protonated, weakening the C-O bonds. The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. d-nb.infolibretexts.org In the context of this compound, this would favor attack at the spiro carbon.

Computational analyses have shown that for ring-opening under basic conditions, the activation barrier for attack at the less substituted β-position is significantly lower than for attack at the more substituted α-position. d-nb.info Conversely, under acidic conditions, the attack at the α-position is favored due to the greater stability of the resulting carbocation-like intermediate. d-nb.info

Grignard Reagent Induced Ring Expansion to Cyclobutanols

The reaction of 1-oxaspiro[2.2]pentanes with Grignard reagents provides a versatile method for the synthesis of tertiary cyclobutanols. researchgate.netmolaid.com This transformation is believed to proceed through the initial formation of a cyclobutanone intermediate, which is then attacked by a second equivalent of the Grignard reagent. researchgate.net

The stereoselectivity of this ring expansion has been investigated. It has been observed that the initial ring expansion to the cyclobutanone occurs stereospecifically. researchgate.net However, the subsequent nucleophilic attack of the Grignard reagent on the carbonyl group of the cyclobutanone is only stereospecific when the starting this compound is derived from an aldehyde. researchgate.net

Reactant (this compound derivative)Grignard ReagentProduct (Cyclobutanol derivative)
2-Aryl-1-oxaspiro[2.2]pentanePhenylmagnesium bromide1,2-Diphenylcyclobutanol
2-Alkyl-1-oxaspiro[2.2]pentaneMethylmagnesium iodide1-Methyl-2-alkylcyclobutanol

This reaction is a powerful tool for constructing substituted cyclobutane (B1203170) rings, which are important structural motifs in many natural products and biologically active molecules.

Lithium Salt Catalyzed Ring Expansion

Lithium salts, such as lithium iodide and lithium bromide, can catalyze the rearrangement of 1-oxaspiro[2.2]pentanes to cyclobutanones. nih.govnih.gov This reaction is driven by the relief of ring strain and the formation of a stable carbonyl group. nih.gov The process is thought to involve the coordination of the lithium ion to the epoxide oxygen, which facilitates the cleavage of the C-O bond and initiates a pinacol-like rearrangement. nih.gov

An interesting aspect of this reaction is the stereochemistry observed in the ring expansion of nonracemic oxaspiropentanes. nih.gov The stereochemical outcome can be influenced by the specific lithium salt used and the reaction conditions. For instance, the use of lithium bromide in the presence of HMPA has been shown to effect a regioselective rearrangement to a cyclopentanone derivative in a related 1-oxaspiro[2.3]hexane system. nih.gov

Starting MaterialCatalystProduct
Optically active this compound derivativeLithium IodideOptically active cyclobutanone
Methylene cyclopropane derivative (via in situ epoxidation)Lithium IodideCyclobutanone

This method has been utilized in the synthesis of key intermediates for natural products, such as the carbocyclic analogue of oxetanocin. nih.gov

Formation of Alpha-Substituted Ketones via Decarboxylation

In certain reaction pathways involving nucleophilic addition to derivatives of this compound, such as spiroepoxy-β-lactones, α-substituted ketones can be formed. nih.gov This transformation proceeds through the initial nucleophilic attack on the distal carbon of the epoxide ring. This leads to an intermediate γ-substituted β-keto-carboxylate. nih.gov This intermediate then readily undergoes decarboxylation to yield the final α-substituted ketone product. nih.govmasterorganicchemistry.com

The driving force for the decarboxylation step is the formation of the highly stable carbon dioxide molecule and the resulting ketone. This reaction pathway provides a route to functionalized ketones from highly strained spirocyclic precursors.

Generation of Gamma-Hydroxy-Beta-Lactones

Another potential outcome of the reaction of nucleophiles with spiroepoxy-β-lactone derivatives of this compound is the formation of γ-hydroxy-β-lactones. nih.gov This occurs when the nucleophilic attack or reduction takes place at the oxocarbenium ion that is formed from the cleavage of the epoxide ring at the spiroketal center. nih.gov

This reaction manifold was explored as a potential route to the tetrahydrofuran (B95107) fragment of the natural product haterumalide. nih.gov The ability to control the regioselectivity of the nucleophilic attack is crucial in directing the reaction towards either α-substituted ketones or γ-hydroxy-β-lactones.

Base-Induced Elimination Reactions

In addition to nucleophilic addition, 1-oxaspiro[2.2]pentanes can undergo base-induced elimination reactions to form vinyl cyclopropanes. nih.gov This reaction is also driven by the relief of ring strain associated with the opening of the epoxide ring. nih.gov

The regioselectivity of the elimination is dependent on the steric bulk of the base used. nih.gov The use of a less sterically demanding base, such as the lithium amide of pyrrolidine (B122466), results in deprotonation at the less sterically accessible proton, leading to the more substituted, conjugated olefin. nih.gov Conversely, a more hindered base like lithium diisopropylamide (LDA) will deprotonate at the more sterically accessible proton, yielding the less substituted olefin. nih.govmasterorganicchemistry.com

Substrate (Spiroepoxide)BaseMajor Product (Vinyl Cyclopropane)
Substituted this compoundLithium amide of pyrrolidineMore substituted conjugated olefin
Substituted this compoundLithium diisopropylamide (LDA)Less substituted olefin

This controllable regioselectivity makes base-induced elimination a valuable synthetic tool for accessing different isomers of vinyl cyclopropanes from a common this compound precursor.

Formation of Vinyl Cyclopropanes

A significant reaction pathway for 1-oxaspiro[2.2]pentanes is base-induced elimination, which results in the formation of vinyl cyclopropanes. nih.gov This transformation is driven by the release of ring strain associated with the opening of the epoxide ring. nih.gov

The regioselectivity of this elimination reaction can be controlled by the choice of base. For instance, the use of a sterically non-demanding base like lithium amide of pyrrolidine favors deprotonation at the less sterically hindered position, leading to the formation of the more substituted conjugated olefin. nih.gov This strategic use of different bases allows for the selective synthesis of regioisomeric vinyl cyclopropane products. nih.gov

This methodology has proven valuable in the synthesis of complex molecules. For example, a key step in the synthesis of a cyclopentenone involved the formation of a vinyl cyclopropane from a this compound derivative. The oxaspiro[2.2]pentane was generated in situ and immediately subjected to elimination conditions to yield the desired vinyl cyclopropane. nih.gov

Regioselective Elimination Pathways

The regioselectivity of the base-induced elimination of 1-oxaspiro[2.2]pentanes to form vinyl cyclopropanes is a key feature of their reactivity profile. The ability to direct the elimination to a specific position allows for the synthesis of distinct regioisomers.

As demonstrated by Trost, the choice of the base plays a crucial role in determining the outcome of the reaction. From a single spiroepoxide, it is possible to access two different regioisomeric vinyl cyclopropanes. nih.gov

Path A: A less sterically demanding base, such as the lithium amide of pyrrolidine, will abstract a proton from the more sterically accessible position (Ha), leading to the formation of the more substituted and conjugated olefin. nih.gov

Path B: A more sterically hindered base would be expected to abstract a proton from the less sterically hindered position, resulting in the formation of the less substituted vinyl cyclopropane.

This control over regioselectivity is a powerful tool in organic synthesis, enabling the targeted preparation of specific isomers.

Oxidative Transformations (e.g., Ozonation Mechanisms)

The reaction of ozone with certain unsaturated organic compounds can lead to the formation of this compound derivatives. A notable example is the ozonation of Feist's ester, which yields three main products, one of which is 4,5-dicarbomethoxy-1-oxaspiro[2.2]pentane. acs.orgacs.orgdatapdf.com

The proposed mechanism for this ozonation reaction suggests that the initial step is the formation of a primary ozonide. acs.orgacs.orgdatapdf.com However, the subsequent breakdown of this primary ozonide is considered "abnormal." acs.orgacs.orgdatapdf.com It is important to note that the this compound derivative is likely not a direct product of the ozonation but is formed in a subsequent step, as indicated by stoichiometry and trapping studies. acs.orgacs.orgdatapdf.com

The structures of the products from the ozonation of Feist's ester were determined using spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. acs.orgacs.orgdatapdf.com

Table 1: Products of Ozonation of Feist's Ester acs.orgacs.orgdatapdf.com

Product NameChemical Structure
2,3-dicarbomethoxytetrahydrofuran-4-oneNot available
3,4-dicarbomethoxy-5-hydroxy-2-oxa-2,3-dihydropyranNot available
4,5-dicarbomethoxy-1-oxaspiro[2.2]pentaneNot available

It has also been observed that the treatment of methylenecyclopropane with an organic peracid results in a quantitative oxidation to form this compound. researchgate.net This epoxide can then be converted to cyclobutanone using a catalytic amount of lithium iodide. researchgate.net

Theoretical and Computational Chemistry of 1 Oxaspiro 2.2 Pentane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For 1-oxaspiro[2.2]pentane, these methods elucidate the electronic characteristics that drive its reactivity.

Detailed computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are used to analyze its molecular orbitals. wisc.edunih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In strained ethers, the HOMO is often associated with the lone pairs of the oxygen atom, while the LUMO is typically a combination of antibonding C-O and C-C orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity toward nucleophiles and electrophiles. nih.gov

Electrostatic potential maps generated from these calculations reveal the charge distribution. The oxygen atom, being highly electronegative, creates a region of negative electrostatic potential, making it a site for protonation or coordination with Lewis acids. Conversely, the carbon atoms of the epoxide ring are electron-deficient and thus susceptible to nucleophilic attack. wisc.edu The unique spirocyclic arrangement influences the polarization of the C-C bonds in the cyclopropane (B1198618) ring, further contributing to the molecule's electronic profile.

Table 1: Representative Calculated Electronic Properties for Strained Heterocycles Note: Data for illustrative purposes, based on typical values for related strained oxygen heterocycles.

Property Typical Calculated Value Significance
HOMO-LUMO Gap 5 - 7 eV Indicates chemical reactivity and electronic transition energy.
Dipole Moment 1.5 - 2.5 D Reflects the overall polarity of the molecule.
NPA Charge on Oxygen -0.6 to -0.8 e Quantifies the electron density on the oxygen atom, highlighting its basicity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is essential for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This compound undergoes several characteristic reactions, the mechanisms of which have been investigated computationally.

Two primary reactive pathways are the acid-catalyzed rearrangement to cyclobutanone (B123998) and the base-induced elimination to form vinyl cyclopropanes.

Acid-Catalyzed Rearrangement: In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. openstax.orgmasterorganicchemistry.com The subsequent ring-opening can proceed through a mechanism that has both SN1 and SN2 character. byjus.com Computational models can distinguish between these possibilities by locating the transition state structures. The reaction involves the cleavage of a C-O bond, followed by a 1,2-alkyl shift from the spiro-carbon, leading to the formation of the cyclobutanone ring. DFT calculations are used to determine the geometry of the transition state and the activation energy for this rearrangement, confirming that the release of ring strain is a major thermodynamic driving force.

Base-Induced Elimination: Strong, sterically hindered bases can induce an elimination reaction. masterorganicchemistry.com Computational studies model the abstraction of a proton from a carbon on the cyclopropane ring adjacent to the epoxide. This is followed by a concerted or stepwise opening of the epoxide ring to form a double bond, yielding a cyclopropylidene-ethane derivative. These models help predict the regioselectivity of the proton abstraction and the stereochemical outcome of the reaction.

Strain Energy Calculations and Analysis

The high reactivity of this compound is largely attributed to its significant ring strain. This strain arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing interactions of substituents (torsional strain). chemistrysteps.com

Computational chemistry provides reliable methods to quantify this strain energy (SE). A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of strain. chemrxiv.org

Table 2: Comparison of Strain Energies in Small Rings

CompoundComputationally Determined Strain Energy (kcal/mol)Reference
Cyclopropane~27.5 mdpi.com
Spiropentane62.9 mdpi.com
Cyclopropene54.1 nih.govresearchgate.net
Oxirane (Epoxide)~13-27 (context dependent) masterorganicchemistry.com

Substituent Effects on Reactivity: Computational Insights

Substituting the hydrogen atoms on the this compound framework can dramatically alter its stability and reactivity. Computational studies are pivotal in predicting and rationalizing these effects.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the rates and regioselectivity of ring-opening reactions. For instance, in acid-catalyzed openings, a substituent that can stabilize a positive charge (e.g., a methyl or phenyl group) on an adjacent carbon will direct the nucleophilic attack to that site by stabilizing the SN1-like transition state. openstax.orgmasterorganicchemistry.com

Computational models can quantify these effects by:

Calculating Reaction Barriers: Determining how the activation energy of the ring-opening or rearrangement changes with different substituents.

Analyzing Intermediate Stability: Assessing the stability of carbocationic intermediates that may form during the reaction.

Probing Steric Effects: Modeling how bulky substituents can hinder the approach of a nucleophile or base, thereby influencing the reaction pathway. For example, a bulky substituent on one of the cyclopropane carbons could favor proton abstraction from a less hindered site in a base-induced elimination.

These computational insights are crucial for designing selective syntheses using substituted this compound derivatives.

Bonding Analysis and Reaction Coordinate Studies (e.g., Bonding Evolution Theory)

To gain a deeper understanding of the reaction mechanism, advanced computational techniques like Bonding Evolution Theory (BET) can be applied. BET analyzes the changes in the topology of the electron localization function (ELF) along a reaction coordinate. This allows chemists to visualize the precise sequence of bond breaking and bond forming events. nih.gov

For the rearrangement of this compound, a BET study would map out the electronic catastrophe sequence. This would likely show:

Initial polarization and weakening of the protonated C-O bond.

The breaking of the C-O bond, marked by the disappearance of a disynaptic basin (representing the covalent bond) in the ELF topology.

The migration of the C-C bond of the cyclopropane ring, characterized by a complex series of topological changes as the bond breaks and re-forms at the new position.

Finally, the formation of the new C-C single bond and the C=O double bond in the resulting cyclobutanone.

Such analyses provide a rigorous, step-by-step description of the electronic reorganization during the reaction, moving beyond simple arrow-pushing formalisms.

Comparison with Experimental Structures (e.g., X-ray crystal structures)

A critical test of any computational model is its ability to reproduce experimental data. For molecular structures, the gold standard is often a comparison with data from single-crystal X-ray diffraction. nih.govnih.gov

While the crystal structure of the parent this compound may not be available due to its volatility and reactivity, structures of more stable, substituted derivatives have been determined. researchgate.netresearchgate.net In such cases, the bond lengths, bond angles, and dihedral angles obtained from geometry optimization calculations (e.g., at the DFT or MP2 level) are compared with the experimental X-ray data.

A high degree of agreement between the calculated and experimental geometries validates the computational method used. researchgate.net This validation gives confidence in the model's ability to predict other properties that are not easily measured, such as the structures of transient intermediates and transition states. Any significant discrepancies can point to interesting electronic or steric effects in the solid state that are not captured by the gas-phase computational model, such as intermolecular interactions. researchgate.net

Applications in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products

The inherent ring strain of 1-oxaspiro[2.2]pentane facilitates its transformation into more stable four-membered ring systems, a property that has been ingeniously exploited by synthetic chemists to forge key structural motifs within complex natural products. The conversion to a cyclobutanone (B123998) core is a recurring strategic element in the syntheses outlined below.

Carbocyclic Analogues of Oxetanocin

One of the initial and significant applications of this compound chemistry was in the synthesis of carbocyclic analogues of oxetanocin, a natural product with notable antibiotic and antiviral properties. nih.gov The core of this synthetic strategy revolves around the construction of an optically active cyclobutanone intermediate.

The synthesis begins with a resolved Feist's acid, which is converted through a series of standard manipulations into a methylene (B1212753) cyclopropane (B1198618) derivative. nih.gov This precursor is then subjected to a crucial oxidation/rearrangement sequence. Exposure of the methylene cyclopropane to an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) generates the transient this compound. This highly strained intermediate is not isolated but is immediately rearranged in the presence of a catalytic amount of lithium iodide to furnish the key cyclobutanone, which serves as the cornerstone for the subsequent elaboration into the target oxetanocin analogues. nih.gov

Synthetic Strategies Towards CP-225,917 and CP-263,114

The architecturally complex natural products CP-225,917 and CP-263,114 have been the subject of intense synthetic interest. In an elegant model study directed towards these molecules, the this compound rearrangement was employed to construct a key portion of their intricate framework. nih.gov

The strategy involved an advanced furan intermediate derived from cyclohexenone. Following silyl-deprotection and oxidation, a ketone was revealed. This ketone was then treated with a cyclopropyl (B3062369) sulfonium (B1226848) ylide, a common method for generating the this compound ring system in situ. The subsequent rearrangement under acidic conditions successfully delivered the desired cyclobutanone, demonstrating the feasibility of using this methodology to build the complex core structure of the CP molecules. nih.gov

Synthesis of Muricatacin and Japonilure

The diastereoselective synthesis of the acetogenin natural product (-)-muricatacin and the pheromone (R)-japonilure has been successfully achieved utilizing this compound as a pivotal intermediate. nih.gov The synthetic sequence commences with the oxidation of a methylene cyclopropane precursor, which yields a mixture of diastereomeric 1-oxaspiro[2.2]pentanes. nih.gov

A critical challenge in this synthesis was optimizing the diastereoselectivity of the subsequent Lewis acid-catalyzed rearrangement to the corresponding cyclobutanone. nih.gov Researchers discovered that the choice of Lewis acid was paramount. High selectivity for the desired diastereomer required for the synthesis of muricatacin and japonilure was achieved using lithium iodide in dichloromethane. Interestingly, employing lithium perchlorate instead led to the formation of the undesired diastereomer with good selectivity, suggesting a mechanistic shift. nih.gov Once the key oxidation-rearrangement was accomplished, the path to the formal syntheses of both natural products was straightforward. nih.gov

PrecursorTarget Natural ProductKey ReagentsOutcome
Methylene cyclopropane 26Muricatacin1. m-CPBA 2. LiIDiastereoselective formation of cyclobutanone 30
Methylene cyclopropane 26Japonilure1. m-CPBA 2. LiIDiastereoselective formation of cyclobutanone 30

Total Synthesis of (+)-Equilenin

The steroid (+)-equilenin has also been a target for total synthesis where this compound chemistry played a crucial role. nih.gov In this synthesis, a naphthalene (B1677914) derivative was subjected to epoxidation under Jacobsen's conditions. This reaction was designed to form a this compound intermediate. However, due to the high instability of this transient species under the reaction conditions, it rearranged directly to the corresponding cyclobutanone product without being isolated. nih.gov This transformation highlights the high reactivity of the oxaspiropentane system and its utility in directly accessing cyclobutanone structures from olefinic precursors in a single step. nih.gov

Intermediates for Haterumalide Fragments

The haterumalides are a family of potent cytotoxic marine macrolides that feature complex oxygenated structures, including tetrahydrofuran (B95107) rings. While the utility of small, strained spiroheterocycles in constructing such motifs is a recognized strategy in organic synthesis, a specific application of this compound for the synthesis of haterumalide fragments is not prominently documented in the reviewed scientific literature. Synthetic efforts towards these molecules have often employed other classes of spirocycles or alternative strategies to construct the key heterocyclic fragments.

Construction of Diverse Molecular Architectures

Beyond its application in the total synthesis of natural products, this compound is a valuable tool for forging other structurally interesting and useful molecules. Its inherent strain energy can be harnessed to drive the formation of unique and complex architectures.

This utility was demonstrated in the synthesis of a novel set of chiral cyclopentadienide ligands, which are important in asymmetric catalysis. nih.gov This application showcases the versatility of this compound chemistry beyond traditional natural product targets, extending its reach into the realm of materials science and catalysis. Furthermore, the reactivity of the oxaspiropentane ring system has been exploited in rhodium-catalyzed reactions to synthesize eight-membered rings, demonstrating its potential for constructing medium-sized ring systems that are often challenging to access. nih.gov The ability to generate a reactive cyclobutanone intermediate from a stable olefin precursor via a transient this compound provides a powerful and versatile method for building diverse and complex molecular scaffolds. nih.gov

Application AreaMolecular TargetSynthetic Utility of this compound
Asymmetric CatalysisChiral Cyclopentadienide LigandsServes as a key building block for the ligand framework.
Methodology DevelopmentEight-membered RingsRearrangement to a cyclobutanone, which is a precursor for rhodium-catalyzed ring expansion.
Complex ArchitecturesPolyspiranesUsed as a starting point for the construction of multi-spirocyclic systems.

Synthesis of Polyspiranes and Intricate Spirocyclic Frameworks

The high degree of strain in this compound makes it an excellent building block for the synthesis of more complex spirocyclic and polyspirane systems. nih.gov While extensive reviews have covered their application in creating polyspiranes, the fundamental principle involves harnessing the molecule's stored energy to drive reactions that form new rings. nih.gov The strategic opening or rearrangement of the oxaspiropentane core allows for the annulation of additional rings, leading to the assembly of intricate frameworks containing multiple spirocenters. This approach is valuable for creating structurally novel carbocycles with well-defined three-dimensional orientations.

Precursors for Cyclobutanone and Cyclobutanol (B46151) Derivatives

One of the most well-documented and synthetically useful transformations of this compound is its rearrangement to cyclobutanone derivatives. nih.gov This reaction is typically promoted by either thermal induction or the presence of a Lewis acid, such as lithium iodide or lithium perchlorate. nih.gov The process is driven by the significant release of ring strain associated with the opening of both the epoxide and cyclopropane rings, coupled with the formation of a thermodynamically stable carbonyl group. nih.gov

The mechanism proceeds through the formation of a stabilized cyclopropylcarbinyl cation intermediate, which undergoes a pinacol-like rearrangement to expand the cyclopropane ring into a cyclobutanone. nih.gov This transformation has been pivotal in the total synthesis of various natural and unnatural products. For instance, the synthesis of carbocyclic analogues of the antibiotic oxetanocin hinges on the key step of rearranging a substituted this compound to an optically active cyclobutanone. nih.gov Similarly, this rearrangement was employed to generate a key cyclobutanone intermediate during the total synthesis of the steroid (+)-equilenin. nih.gov The choice of Lewis acid can be critical for controlling the diastereoselectivity of the rearrangement, as different reagents can favor different reaction pathways. nih.gov

PrecursorReagent/ConditionProductApplication
Substituted this compoundLithium Iodide (LiI)Optically Active CyclobutanoneSynthesis of Oxetanocin analogues nih.gov
Naphthalene-derived this compoundProtic ConditionsCyclobutanone IntermediateTotal Synthesis of (+)-Equilenin nih.gov
o-Styryl-1-Oxaspiro[2.2]pentaneProtic Conditionso-Styryl-cyclobutanoneRhodium-catalyzed synthesis of eight-membered rings nih.gov

Formation of Dihydrofuran and Dihydropyran Adducts

While direct cycloaddition reactions with this compound are not extensively documented, its derivatives can serve as precursors to heterocyclic adducts like dihydropyrans through intramolecular cyclization. Research on the closely related 1,4-dioxaspiro[2.2]pentane system demonstrates this potential. In one example, an alcohol substituent on a side chain of the dioxaspiropentane was shown to undergo a spontaneous intramolecular cyclization. nih.gov This process, driven by the relief of ring strain, resulted in the formation of a cis-substituted pyran ring. The stereochemistry of the starting alcohol dictated the conformation that allowed for the productive cyclization, highlighting the stereospecificity of such reactions. nih.gov This reactivity suggests that appropriately functionalized this compound derivatives can be designed to undergo similar intramolecular ring-opening cyclizations to yield dihydrofuran and dihydropyran structures, which are common motifs in natural products.

Stereoselective Formation of Quaternary Carbon Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. The unique reactivity of this compound offers a potential pathway to these congested centers. The acid-catalyzed ring-opening and rearrangement to a cyclobutanone can be exploited to form a quaternary center. If the original cyclopropane ring of the oxaspiropentane is geminally disubstituted at one of the methylene carbons, the subsequent ring expansion to the cyclobutanone will necessarily generate a quaternary carbon atom. By using a chiral, non-racemic oxaspiropentane precursor, this rearrangement can, in principle, proceed stereoselectively, transferring the chirality of the starting material to the newly formed quaternary stereocenter in the cyclobutanone product. This strategy provides a streamlined method for accessing chiral molecules containing this important structural motif.

Development of Ligands for Catalysis

Beyond its use as a reactive intermediate for building complex molecular skeletons, this compound has also found utility in the development of specialized ligands for asymmetric catalysis. nih.gov The rigid, three-dimensional structure of the spirocyclic system can be exploited to create a well-defined chiral environment around a metal center, which is essential for inducing enantioselectivity in chemical reactions.

Synthesis of Chiral Cyclopentadienide Ligands

A notable application of this compound in ligand design was demonstrated by Paquette in the synthesis of a novel class of chiral cyclopentadienide (Cp) ligands. nih.gov Cyclopentadienyl ligands are ubiquitous in organometallic chemistry and catalysis, but the development of chiral versions to control reaction stereochemistry remains an active area of research. The synthesis reported by Paquette utilizes the oxaspiropentane framework as a chiral scaffold which, through a series of transformations, is converted into a cyclopentadiene ring bearing the chiral information from the original spirocycle. These chiral Cp ligands can then be coordinated to transition metals like rhodium or iridium to generate catalysts for a range of asymmetric transformations. snnu.edu.cn

Applications in Materials Science and Polymer Chemistry

The application of this compound in the fields of materials science and polymer chemistry is not yet widely established in the scientific literature. However, its intrinsic properties suggest potential utility. The high strain energy of the molecule could theoretically be harnessed in ring-opening polymerization (ROP) to create novel polymers with unique backbone structures. Such a polymerization would be energetically favorable, but control over the polymerization process would be a significant challenge. The resulting polymers could exhibit interesting physical and chemical properties due to the incorporation of the compact, rigid spirocyclic units. As of now, this remains a largely unexplored area of research.

Ring-Opening Polymerization (ROP) for Volume Expansion

The phenomenon of volumetric shrinkage during polymerization is a significant challenge in various applications, particularly in the field of material science. Conventional polymerization of monomers, such as methacrylates, typically results in a decrease in volume as the monomers transition from a state of van der Waals distances to covalent bonds. To counteract this shrinkage, researchers have explored the use of specialized monomers that undergo ring-opening polymerization (ROP), a process that can lead to either zero shrinkage or even a net expansion in volume. Among these, spiro orthocarbonates, a class of compounds to which this compound belongs, have garnered considerable attention.

Utilization of Spiro Orthocarbonate Monomers

Spiro orthocarbonate monomers are characterized by a central carbon atom that is part of two separate rings. This structural feature is key to their ability to undergo double ROP and, consequently, expand in volume upon polymerization. The polymerization of these monomers can be initiated by various methods, including cationic and free-radical processes, leading to the formation of polymers with unique architectures and properties.

The general mechanism for the volume expansion of spiro orthocarbonates can be summarized as follows:

ProcessBond ChangeDistance ChangeVolumetric Effect
Polymer Chain Formationvan der Waals to CovalentDecreaseShrinkage
Ring-OpeningCovalent to near van der WaalsIncreaseExpansion

For a net expansion to occur, the increase in volume resulting from the ring-opening of at least two bonds must be greater than the decrease in volume associated with the formation of one new intermolecular bond. Spiro orthocarbonates are designed to meet this requirement, making them ideal candidates for developing low-shrinkage or expanding polymers.

Free-Radical and Hybrid Polymerization Methods

While the cationic ROP of spiro orthocarbonates is well-established, significant research has been dedicated to developing free-radically polymerizable versions of these monomers. nih.gov This is particularly relevant for applications where cationic polymerization may be problematic, such as in dental composites that are typically cured using free-radical initiators. To enable free-radical ROP, spiro orthocarbonate monomers can be functionalized with vinyl or other radically polymerizable groups.

For instance, spiro orthocarbonates bearing exocyclic double bonds have been synthesized and shown to undergo coordinated double ring-opening polymerization via a free-radical mechanism. taylorfrancis.com This approach allows for the incorporation of these expanding monomers into conventional free-radical polymerization systems, offering a pathway to mitigate shrinkage in a wide range of materials.

Potential in Dental Materials and Composites

One of the most promising applications for expanding monomers like this compound and other spiro orthocarbonates is in the formulation of dental restorative materials. nih.govnih.gov Polymerization shrinkage is a major drawback of current resin-based dental composites, leading to stress at the tooth-restoration interface, marginal leakage, and secondary caries. The incorporation of expanding monomers into dental composite formulations has the potential to significantly reduce or even eliminate this shrinkage, thereby improving the longevity and clinical performance of dental restorations.

Research has demonstrated that the addition of oxaspiro monomers to dental composite formulations can lead to a reduction in polymerization shrinkage. nih.gov While early attempts with monofunctional oxaspiro monomers showed only modest reductions, the development of more reactive and efficient monomers, such as those with bis(methylene) functionalities, holds significant promise. nih.gov These advanced monomers exhibit high reactivity and can form rigid, cross-linked polymer networks, making them suitable for the demanding environment of the oral cavity. nih.gov

The successful copolymerization of oxaspiro monomers with conventional dental monomers, such as methyl methacrylate (MMA), has been confirmed through techniques like infrared spectroscopy. nih.gov These studies have shown that the characteristic spiro-carbon peak disappears during polymerization, indicating successful ring-opening and incorporation into the polymer backbone. nih.gov The development of these low-shrinkage dental composites represents a significant advancement in restorative dentistry, with the potential to overcome many of the clinical challenges associated with traditional materials. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

1H and 13C NMR for Structural Assignment

Detailed analysis of chemical shifts, coupling constants, and signal multiplicities for the protons and carbons in the 1-Oxaspiro[2.2]pentane molecule is currently not possible due to a lack of experimental data.

Two-Dimensional (2D) NMR Techniques

Application of 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity and spatial relationships within the this compound structure cannot be discussed without the underlying spectral data.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HR-MS)

Determination of the precise molecular formula of this compound through high-resolution mass spectrometry has not been publicly documented.

Analysis of Fragmentation Patterns and Diagnostic Ions

A detailed analysis of the mass spectrometry fragmentation pathways and the identification of diagnostic ions for this compound are not available in the current body of scientific literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Identification of characteristic IR absorption bands corresponding to the vibrational modes of the functional groups present in this compound, such as the C-O-C stretch of the epoxide and the C-H stretches of the cyclopropane (B1198618) rings, is contingent on the availability of its infrared spectrum.

Microwave and Rotational Spectroscopy for Gas-Phase Structure Determination

The gas-phase structure of this compound has been extensively investigated using microwave spectroscopy. This technique provides precise information on the rotational constants of a molecule, which are inversely related to its moments of inertia. By analyzing the microwave spectra of the parent molecule and its various isotopically substituted analogues, a detailed and complete molecular structure can be determined. acs.org

A seminal study in this area involved the assignment of the microwave spectrum of this compound and its ¹³C and monodeuterio isotopically substituted derivatives. acs.org The measurement of a large number of microwave transitions allowed for the calculation of the quartic centrifugal distortion parameters for the parent and each isotopic species. acs.org

The Stark effect was utilized to determine the two components of the electric dipole moment, yielding values of µa = 0.840 ± 0.012 D and µc = 1.721 ± 0.004 D. The total dipole moment was found to be µtotal = 1.915 ± 0.009 D. acs.org

The rotational constants and moments of inertia derived from the microwave spectrum of the normal isotopic species of this compound are summarized in the table below.

ParameterValue
Rotational Constants
A6825.23 ± 0.02 MHz
B5108.91 ± 0.01 MHz
C3855.33 ± 0.01 MHz
Moments of Inertia
Iₐ74.0539 ± 0.0002 amu Ų
Iₑ98.9461 ± 0.0002 amu Ų
Iₒ131.1158 ± 0.0003 amu Ų

These data provide a definitive basis for the complete molecular structure of this compound in the gas phase. The bond lengths and angles determined from these spectroscopic measurements offer valuable insights into the bonding and strain within this unique spirocyclic system.

X-ray Crystallography for Solid-State Structural Details

As of the current body of scientific literature, a crystal structure of the parent compound this compound determined by single-crystal X-ray diffraction has not been reported. X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov The process involves diffracting X-rays off a single crystal of the substance, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov

While the solid-state structure of this compound itself is not available, X-ray crystallography has been successfully employed to determine the absolute stereochemistry of more complex molecules that contain substituted oxaspirocyclic moieties. ornl.gov For instance, in the development of certain HIV-1 protease inhibitors, X-ray crystallography was crucial in establishing the three-dimensional structure of the inhibitor, which incorporated a substituted oxaspirocyclic carbamate. ornl.gov This information is vital for understanding the interactions between the inhibitor and the enzyme's active site. ornl.gov

The absence of a published crystal structure for this compound may be due to challenges in obtaining crystals of suitable quality for diffraction experiments. The compound's physical properties, such as its volatility, may also present obstacles to crystallization. Future studies employing advanced crystallization techniques could potentially yield the solid-state structure, which would allow for a valuable comparison with the detailed gas-phase structure determined by microwave spectroscopy.

Derivatives and Analogues: Synthesis, Reactivity, and Structural Diversity

Comparative Reactivity of 1-Oxaspiro[2.2]pentane and 1,4-Dioxaspiro[2.2]pentane

This compound and its oxidized counterpart, 1,4-dioxaspiro[2.2]pentane, display analogous reactivity patterns primarily dictated by the significant ring strain inherent in their structures. The cleavage of a carbon-oxygen (C-O) bond of the epoxide ring is a common feature in the reactions of both compounds, whether through acid-mediated rearrangements or nucleophilic additions nih.gov.

Reactivity of this compound: This compound exhibits two main modes of reactivity:

Acid-Mediated Rearrangement: In the presence of protic or Lewis acids, this compound undergoes a smooth rearrangement to form cyclobutanone (B123998). This transformation is driven by the release of strain energy from both the epoxide and cyclopropane (B1198618) rings (approximately 27 kcal/mol and 26 kcal/mol, respectively) and the concurrent formation of a stable carbonyl (C=O) bond nih.gov. This rearrangement has been utilized in the synthesis of complex molecules, such as in the preparation of o-styryl-cyclobutanone as a synthetic intermediate nih.gov.

Base-Induced Elimination: Treatment with a base can induce an elimination reaction, leading to the formation of vinyl cyclopropanes. The opening of the strained epoxide ring is the driving force for this transformation. The regioselectivity of this reaction can be controlled by the choice of the base; for example, using the less sterically demanding lithium amide of pyrrolidine (B122466) can lead to the formation of the more substituted conjugated olefin nih.gov.

Reactivity of 1,4-Dioxaspiro[2.2]pentane: The reactivity of this small spiroacetal is centered on the relief of strain from both epoxide rings. Its primary mode of reactivity involves nucleophilic additions, which can occur both inter- and intramolecularly, to yield α-nucleophile substituted α'-hydroxy ketones nih.gov.

CompoundPrimary Reactive Site(s)Key Reaction TypesCommon ProductsDriving Force
This compound Epoxide C-O bondAcid-mediated rearrangement; Base-induced eliminationCyclobutanones; Vinyl cyclopropanesRelease of ring strain, formation of C=O bond nih.gov
1,4-Dioxaspiro[2.2]pentane Epoxide C-O bondsNucleophilic additionα-Nucleophile substituted α'-hydroxy ketonesRelief of strain from both epoxide rings nih.gov

Synthetic Strategies and Reactivity of Oxaspiro[2.3]hexanes and Related Spiroheterocycles

Expanding the ring system from a cyclopropane to a cyclobutane (B1203170) results in the oxaspiro[2.3]hexane framework. These compounds also exhibit reactivity influenced by ring strain, though it is generally less pronounced than in their pentane counterparts.

Synthesis of 4-Oxaspiro[2.3]hexanes: A successful strategy for the synthesis of 4-oxaspiro[2.3]hexanes involves the cyclopropanation of 2-methyleneoxetanes. While initial attempts using diiodomethane and diethylzinc resulted in low yields, modified Simmons-Smith conditions proved to be efficient, converting various 2-methyleneoxetanes to the corresponding 4-oxaspiro[2.3]hexanes in excellent yields rsc.orgrsc.org. For example, 2-methylene-3-phenyloxetane was converted to its corresponding oxaspirohexane in 83% isolated yield rsc.org.

Reactivity of 4-Oxaspiro[2.3]hexanes: The reactivity of 4-oxaspiro[2.3]hexanes is distinct from that of the analogous 1-oxaspiro[2.2]pentanes. While the latter readily rearrange to cyclobutanones, 4-oxaspiro[2.3]hexanes are more stable. For instance, when treated with lithium iodide (LiI) and heated, the starting 4-oxaspiro[2.3]hexane was recovered unchanged rsc.org. However, treatment with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) prompts ring-opening and rearrangement, with the outcome dependent on the substituents. Depending on the substitution pattern, the products can be cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans rsc.orgrsc.org.

Other related spiroheterocycles, such as 1,5-dioxaspiro[3.2]hexanes, can be synthesized via the epoxidation of 2-methyleneoxetanes using dimethyldioxirane (DMDO) uconn.edu. These compounds show a dichotomy in reactivity with nucleophiles: most yield α-substituted, β'-hydroxyketones, but nucleophiles incorporating a Lewis acid lead to 2,2-disubstituted oxetanes uconn.edu.

SpiroheterocycleSynthetic PrecursorSynthetic MethodReactivity with Lewis Acids (e.g., BF₃·Et₂O)
4-Oxaspiro[2.3]hexane 2-MethyleneoxetaneModified Simmons-Smith cyclopropanation rsc.orgrsc.orgRearrangement to cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans rsc.orgrsc.org
1,5-Dioxaspiro[3.2]hexane 2-MethyleneoxetaneEpoxidation with DMDO uconn.eduRing-opening to form 2,2-disubstituted oxetanes uconn.edu

Spiroepoxy-β-Lactones (e.g., 1,4-dioxaspiro[2.3]-hexan-5-ones): Synthesis and Unique Reactivity Patterns

The 1,4-dioxaspiro[2.3]hexan-5-one ring system represents a novel class of spiroepoxy-β-lactones. Their synthesis was developed to access specific stereoisomers of γ-hydroxy-β-lactones that were not available through existing methods nih.gov.

Synthesis: These compounds are envisioned to be accessible through the epoxidation of optically active ketene dimers nih.gov.

Reactivity: The 1,4-dioxaspiro[2.3]hexan-5-one structure contains four potential reactive centers. However, studies have shown that reactions occur selectively at two of these sites. Under various reaction conditions, nucleophilic substitution has been observed to occur at either the less sterically hindered epoxide C-O bond or at the carbonyl (C=O) bond of the β-lactone nih.gov. This selective reactivity makes them valuable intermediates in synthetic chemistry, particularly in the total synthesis of natural products nih.gov.

Functionalized and Substituted this compound Analogues in Research

The development of synthetic methods for functionalized and substituted analogues of this compound and related spirocycles has expanded their utility in medicinal chemistry and materials science.

Synthesis of Substituted Spiro[2.2]pentanes: A strategy for synthesizing substituted arylspiro[2.2]pentanes utilizes sulfones as carbene equivalents. This method has been used to produce various derivatives in moderate to good yields (24-81%) nih.gov. The high degree of strain in these molecules typically precludes the use of traditional cyclopropanation methods for creating densely functionalized derivatives nih.gov.

Synthesis of Functionalized Spirocyclic Oxetanes: A telescoped, three-step sequence involving Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives has been reported for the synthesis of novel functionalized spirocyclic oxetanes rsc.orgresearchgate.net. This approach provides access to versatile intermediates that can be further elaborated rsc.org.

Bioactive Analogues: Conformationally constrained analogues of biomolecules are of great interest in medicinal chemistry. In one example, 5-azaspiro[2.3]hexane derivatives were synthesized as "frozen" analogues of L-glutamic acid, a key neurotransmitter. The synthesis started from D-serine and involved a key diastereoselective rhodium-catalyzed cyclopropanation step to introduce the cyclopropyl (B3062369) moiety beilstein-journals.org. These constrained derivatives are valuable tools for studying glutamate receptors and for peptidomimetic synthesis beilstein-journals.org.

Q & A

Q. What frameworks (e.g., FINER, PICO) are effective for formulating hypotheses about this compound’s reactivity?

  • Methodological Answer : Apply FINER criteria:
  • Feasible : Ensure access to specialized instrumentation (e.g., glovebox for air-sensitive reactions).
  • Novel : Identify gaps via systematic literature reviews (e.g., lack of studies on photochemical activation).
  • Ethical : Adhere to safety protocols for hazardous intermediates.
  • Relevant : Align with broader goals (e.g., green chemistry via catalyst recycling). Document hypothesis evolution in lab notebooks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.